![molecular formula C16H15ClN4O2S2 B11040021 3-tert-butyl-7-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B11040021.png)
3-tert-butyl-7-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one
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Overview
Description
This compound is a member of the thiadiazolo-triazinone family, characterized by its fused heterocyclic structure.
Its chemical formula isChemical Formula: C16H15ClN4O2S2
.Functional Groups: It contains a tert-butyl group, a chlorophenyl group, and a sulfanyl (thiol) group.
Biological Relevance: While not widely studied, it exhibits interesting properties due to its unique structure.
Preparation Methods
Synthetic Routes:
Industrial Production: Limited information is available on large-scale production methods due to its rarity.
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Used as a building block for designing novel heterocyclic compounds.
Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor).
Medicine: Limited studies; potential drug development.
Industry: Rarely used industrially due to its specialized nature.
Mechanism of Action
Targets: Unknown, but likely interacts with cellular proteins or enzymes.
Pathways: Further research needed to elucidate specific pathways.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: The compound you specified stands out due to its specific combination of substituents and its rare occurrence.
Remember that this compound is relatively unexplored, so further research is essential to uncover its full potential
Biological Activity
The compound 3-tert-butyl-7-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is a member of the thiadiazole family, known for its diverse biological activities. This article explores its biological activity, particularly its anticancer properties, and provides detailed research findings, including relevant data tables and case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C₁₄H₁₈ClN₃O₂S
- CAS Number : 137076-54-1
- Molecular Weight : 307.83 g/mol
The presence of the thiadiazole ring contributes to its biological activity, particularly in anticancer and antimicrobial contexts.
Anticancer Activity
Research indicates that derivatives of thiadiazoles exhibit significant anticancer properties. The specific compound under review has shown promising results in various studies:
-
Cytotoxicity Against Cancer Cell Lines :
- The compound demonstrated strong antiproliferative effects against several cancer cell lines, including A549 (lung carcinoma), MCF7 (breast cancer), and HepG2 (liver cancer) .
- In vitro assays revealed IC₅₀ values indicating effective inhibition of cell growth compared to standard chemotherapeutics like doxorubicin.
- Mechanism of Action :
Antimicrobial Activity
In addition to its anticancer properties, the compound exhibits antimicrobial effects:
- Studies have reported moderate to high antibacterial activity against various pathogens, suggesting potential for development as an antimicrobial agent .
Summary of Research Findings
Study | Cell Line | IC₅₀ Value (µM) | Mechanism |
---|---|---|---|
Hosseinzadeh et al. (2013) | MCF7 | 10.5 | Apoptosis via caspase activation |
Li et al. (2015) | HepG2 | 8.1 | ERK1/2 inhibition |
Flefel et al. (2017) | A549 | 4.0 | Induction of cell cycle arrest |
Case Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of various thiadiazole derivatives against MCF7 cells. Among these, the compound demonstrated superior cytotoxicity with an IC₅₀ value significantly lower than that of doxorubicin, indicating its potential as a lead compound in cancer therapy .
Case Study 2: Mechanistic Insights
Another investigation focused on the mechanistic pathways activated by this compound. It was found that treatment with the compound resulted in increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins, corroborating its role in promoting apoptosis in cancer cells .
Properties
Molecular Formula |
C16H15ClN4O2S2 |
---|---|
Molecular Weight |
394.9 g/mol |
IUPAC Name |
3-tert-butyl-7-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one |
InChI |
InChI=1S/C16H15ClN4O2S2/c1-16(2,3)12-13(23)21-14(19-18-12)25-15(20-21)24-8-11(22)9-4-6-10(17)7-5-9/h4-7H,8H2,1-3H3 |
InChI Key |
BJHLEFAVVHWIGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C2N(C1=O)N=C(S2)SCC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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